HCS26 protein, S cerevisiae
Description
The HCS26 protein (also known as PCL1) is a G1 cyclin homolog in Saccharomyces cerevisiae that plays a critical role in cell cycle progression, particularly during the late G1 phase . Instead, it forms a functional complex with PHO85, a kinase structurally related to CDC28, to regulate G1/S transition . HCS26 transcription is tightly controlled by the transcription factor SWI4, a component of the SBF (Swi4/Swi6 cell cycle box binding factor) complex, which binds to upstream promoter regions containing CCBF (cell cycle box factor) motifs . The expression of HCS26 is also dependent on the serine/threonine phosphatase SIT4, which ensures normal RNA accumulation during late G1 .
HCS26 exhibits partial functional redundancy with CLN1 and CLN2, as demonstrated by its essential role in G1 progression in a/alpha diploid cells lacking CLN1/CLN2 . However, its unique partnership with PHO85 highlights a divergence from the CDC28-CLN regulatory axis, suggesting specialized roles in coordinating cell cycle events with environmental signals, such as phosphate metabolism .
Properties
CAS No. |
142661-38-9 |
|---|---|
Molecular Formula |
C15H21F3O |
Synonyms |
HCS26 protein, S cerevisiae |
Origin of Product |
United States |
Comparison with Similar Compounds
Regulatory and Functional Insights
- Transcriptional Timing : HCS26 activation by SBF occurs later than CLN1/CLN2 when induced by CLB5, indicating nuanced regulatory crosstalk between mitotic (CLB) and G1 (CLN/HCS26) cyclins .
- Morphogenetic Coordination : HCS26-PHO85 integrates cell cycle progression with bud emergence, as SIT4 mutants lacking HCS26 activity fail to initiate budding despite DNA synthesis .
- Evolutionary Context : HCS26’s homology to cyclin G and Cig1 highlights the evolutionary repurposing of cyclin-CDK modules across eukaryotes, balancing conservation and lineage-specific adaptation .
Q & A
Basic: What is the functional role of HCS26 in S. cerevisiae cell cycle regulation?
Answer:
HCS26 (PCL1) is a G1 cyclin that partners with the PHO85 kinase to regulate progression through late G1, particularly in the absence of CLN1 and CLN2. This complex is critical for initiating DNA synthesis and bud emergence. To study this, researchers use PHO85 kinase activity assays in cln1Δ/cln2Δ deletion strains, where HCS26 becomes essential for cell cycle progression. Genetic interaction studies (e.g., synthetic lethality screens) further clarify its compensatory role with other cyclins .
Basic: How is HCS26 transcriptionally regulated during the cell cycle?
Answer:
HCS26 expression is controlled by the SBF transcription factor complex (SWI4/SWI6) and requires the SIT4 protein phosphatase for RNA accumulation during late G1. Key methodologies include:
- Northern blotting in sit4 mutants to quantify RNA levels.
- Chromatin immunoprecipitation (ChIP) to confirm SWI4 binding to the HCS26 promoter.
- Synchronized cell cultures to correlate RNA accumulation with cell cycle phases .
Advanced: How do researchers resolve contradictions in HCS26's role in bud emergence versus DNA synthesis?
Answer:
Contradictory observations arise because SIT4 phosphatase regulates both HCS26 RNA accumulation (required for DNA synthesis) and an independent pathway for bud emergence. Key approaches include:
- Temperature-sensitive sit4 mutants to temporally dissect these functions.
- Heterologous CLN2 expression in sit4 mutants, which restores DNA synthesis but not bud emergence.
- Flow cytometry and time-lapse microscopy to quantify DNA content and budding kinetics .
Advanced: What experimental strategies identify HCS26's interaction partners and structural networks?
Answer:
Protein interaction networks are mapped using:
- Co-immunoprecipitation (Co-IP) with epitope-tagged HCS26 and PHO85.
- Yeast two-hybrid screens to identify novel binding partners.
- Comparative structural modeling to predict complex architectures based on homology to known cyclin-CDK structures (e.g., PHO85-HCS26 vs. CDC28-CLN2) .
Advanced: How does TOR signaling modulate HCS26 expression under nutrient stress?
Answer:
TORC1 inhibition (e.g., via rapamycin) leads to rapid HCS26 mRNA degradation, linking nutrient availability to cell cycle entry. Methodological validation includes:
- Time-course RT-qPCR after rapamycin treatment.
- SBF activity assays using luciferase reporters under the HCS26 promoter.
- Epistasis analysis in tor1Δ mutants to isolate TOR-specific regulatory effects .
Basic: What genetic tools are used to study HCS26 knockout phenotypes?
Answer:
- Strain construction : pcl1Δ (HCS26 deletion) in cln1Δ/cln2Δ backgrounds to assess synthetic lethality.
- Phenotypic scoring : Microscopy for bud emergence defects and flow cytometry for G1 arrest.
- Complementation assays : Reintroducing HCS26 under inducible promoters to confirm phenotype rescue .
Advanced: How do phosphorylation dynamics regulate HCS26 activity?
Answer:
Phosphorylation states are analyzed using:
- Phospho-specific antibodies in Western blotting of synchronized cells.
- Mass spectrometry to identify phosphorylation sites in HCS26.
- Kinase/phosphatase mutants (e.g., sit4Δ) to study post-translational modifications .
Advanced: How does HCS26 expression vary in diploid versus haploid yeast strains?
Answer:
Diploid-specific regulation is studied via:
- Mating-type switching assays to compare a/α diploids and haploids.
- RNA-FISH to quantify HCS26 transcripts in mixed populations.
- Flow sorting to isolate diploid cells for transcriptional profiling .
Basic: What databases provide reliable structural and functional annotations for HCS26?
Answer:
- Saccharomyces Genome Database (SGD) : Curates protein domains, physico-chemical properties, and interaction data.
- Proteome Browser : Visualizes predictive and experimental data (e.g., SBF binding sites).
Advanced: How do conflicting results about HCS26's cyclin-CDK specificity inform broader cell cycle models?
Answer:
HCS26-PHO85 challenges the "single CDK" paradigm in yeast. Researchers use:
- In vitro kinase assays to compare substrate specificity with CDC28-CLN complexes.
- Evolutionary analysis to trace PHO85-HCS26 conservation in related fungi.
- Computational modeling to simulate cyclin-CDK network redundancy .
Methodological Note : Prioritize peer-reviewed studies from Genes & Development, Molecular Systems Biology, and Nucleic Acids Research for experimental design. Avoid commercial databases; instead, use SGD and structural modeling tools for hypothesis generation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
